
4-N,4-N-dimethylnaphthalene-1,4-diamine
Overview
Description
4-N,4-N-dimethylnaphthalene-1,4-diamine is an organic compound with the molecular formula C12H14N2 It is a derivative of naphthalene, characterized by the presence of two methyl groups and two amino groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-dimethylnaphthalene-1,4-diamine typically involves the methylation of naphthalene followed by amination. One common method is the reaction of naphthalene with methyl iodide in the presence of a strong base such as sodium hydride to form 1,4-dimethylnaphthalene. This intermediate is then subjected to nitration using nitric acid and sulfuric acid to introduce nitro groups. The nitro groups are subsequently reduced to amino groups using a reducing agent such as iron powder in hydrochloric acid, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-N,4-N-dimethylnaphthalene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like iron powder in hydrochloric acid.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation with bromine or chlorination with chlorine gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder in hydrochloric acid.
Substitution: Bromine or chlorine gas in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of 4-N,4-N-dinitronaphthalene-1,4-diamine.
Reduction: Regeneration of this compound from its nitro derivative.
Substitution: Formation of halogenated derivatives such as 4-N,4-N-dimethyl-1,4-dibromonaphthalene.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
4-N,4-N-Dimethylnaphthalene-1,4-diamine serves as a versatile building block in organic chemistry. It facilitates the synthesis of complex molecules essential for developing pharmaceuticals and agrochemicals. Its structural properties allow it to participate in various reactions, making it a valuable intermediate in synthetic pathways.
Case Study: Synthesis of Pharmaceuticals
A notable application of this compound is in the synthesis of pharmaceutical agents. For instance, derivatives of this compound have been utilized to create novel compounds with enhanced biological activity. Research indicates that modifications to the amine groups can lead to significant changes in pharmacological properties, providing a pathway for drug development .
Material Science
Polymer and Coating Development
The compound is also applied in the development of advanced materials such as polymers and coatings. Its incorporation into polymer matrices enhances properties like durability and resistance to environmental factors. The chemical structure allows for cross-linking reactions that improve the mechanical strength and thermal stability of the final materials.
Application Area | Properties Enhanced |
---|---|
Polymers | Increased mechanical strength |
Coatings | Enhanced environmental resistance |
Biological Applications
Fluorescent Probes
In biological research, this compound is utilized to create fluorescent probes for imaging cellular processes. The compound's unique electronic properties allow it to emit fluorescence upon excitation, making it suitable for visualizing biomolecules in live cells.
Case Study: DNA Visualization
Research has demonstrated that derivatives of this compound can effectively visualize DNA components during gel electrophoresis. When incorporated into agarose gels at specific concentrations, these probes provide excellent post-run visualization under UV light .
Environmental Applications
Plant Growth Regulators
The compound has been identified as a plant growth regulator, specifically for inhibiting sprouting in potatoes during storage and shipping. This application is crucial for extending the shelf life of agricultural products and reducing waste .
Application | Functionality |
---|---|
Plant Growth Regulator | Inhibits sprouting in potatoes |
Safety and Environmental Impact
While this compound has beneficial applications, its environmental impact must be considered. Studies indicate potential toxicity to aquatic organisms if not managed correctly . Regulatory frameworks are essential to ensure safe usage and minimize ecological risks.
Mechanism of Action
The mechanism of action of 4-N,4-N-dimethylnaphthalene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic structure allows for π-π interactions with aromatic residues in proteins, influencing their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-dimethylnaphthalene: Lacks amino groups, making it less reactive in certain chemical reactions.
4-N,4-N-dimethylnaphthalene-1,4-dinitroamine: Contains nitro groups instead of amino groups, leading to different reactivity and applications.
1,4-diaminonaphthalene: Lacks methyl groups, affecting its solubility and reactivity.
Uniqueness
4-N,4-N-dimethylnaphthalene-1,4-diamine is unique due to the presence of both methyl and amino groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
4-N,4-N-Dimethylnaphthalene-1,4-diamine (commonly referred to as 1,4-DMN) is an aromatic compound that has garnered attention due to its biological activities and potential applications in various fields, including agriculture and pharmaceuticals. This compound is a derivative of naphthalene and has been studied for its effects on plant growth regulation, mutagenicity, and antioxidant properties.
- Molecular Formula : C12H12N2
- Molecular Weight : 184.24 g/mol
- Boiling Point : 264°C
- Solubility : 5.1 ppm in water at 25°C
Mode of Action
The biological activity of 1,4-DMN is thought to be linked to its structural similarity to natural plant hormones, particularly those involved in sprout inhibition in potatoes. Although the exact mechanism remains unclear, it is believed that it may mimic the action of these hormones .
Mutagenicity Studies
Multiple studies have assessed the mutagenic potential of 1,4-DMN:
- Ames Test : A study indicated that 1,4-DMN did not exhibit mutagenic properties in several strains of Salmonella typhimurium, both with and without metabolic activation .
- Micronucleus Assay : In vivo studies showed no significant increase in micronuclei formation in mouse bone marrow at doses up to 900 mg/kg, suggesting a lack of genotoxicity .
Antioxidant Activity
Recent research has highlighted the antioxidant properties of 1,4-DMN and its derivatives:
- DPPH Scavenging Activity : Compounds derived from 1,4-DMN demonstrated significant scavenging effects against DPPH radicals, indicating their potential as antioxidants .
- Membrane Stabilization : The compound showed promise in stabilizing cellular membranes against oxidative stress, which is crucial for protecting cells from cytotoxicity .
Agricultural Applications
- Potato Sprout Inhibition : 1,4-DMN has been used as a sprout inhibitor in stored potatoes. Its application helps prolong storage life by preventing premature sprouting without adversely affecting the nutritional quality of the potatoes .
- Environmental Impact Studies : Research has indicated that while the compound can be beneficial in agricultural settings, there are concerns regarding its persistence in the environment and potential impacts on soil microorganisms due to its chemical interactions .
Pharmaceutical Research
Functionalized derivatives of 1,4-DMN are being explored for biomedical applications. These compounds have shown potential in drug development due to their structural properties and biological activity. For instance:
- Synthesis and Characterization : Derivatives have been synthesized and characterized for their photochemical activation properties in the presence of dioxygen, showcasing their versatility as precursors for various pharmaceutical applications .
Data Table
Property | Value |
---|---|
Molecular Formula | C12H12N2 |
Molecular Weight | 184.24 g/mol |
Boiling Point | 264°C |
Solubility | 5.1 ppm in water |
Antioxidant Activity | Significant DPPH scavenging |
Mutagenicity | Non-mutagenic |
Properties
IUPAC Name |
4-N,4-N-dimethylnaphthalene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-14(2)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHYXKMOBCRCRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286684 | |
Record name | N1,N1-Dimethyl-1,4-naphthalenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880-94-4 | |
Record name | N1,N1-Dimethyl-1,4-naphthalenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=880-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1,N1-Dimethyl-1,4-naphthalenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.